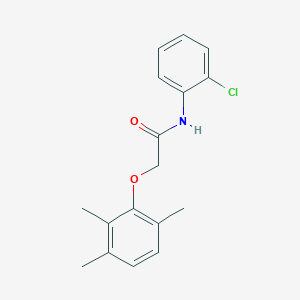![molecular formula C16H22N2O2 B5620959 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5620959.png)
2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a chemical compound that belongs to the class of amides. It is commonly known as DPA or N-phenyl-2-pyrrolidinylpropanamide and has been widely used in scientific research for its pharmacological properties. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). It is also believed to have an effect on voltage-gated sodium channels, which play a crucial role in the transmission of pain signals.
Biochemical and Physiological Effects:
2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models and has been found to have anxiolytic and anticonvulsant properties. It has also been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide in lab experiments is its well-established pharmacological properties. It has been extensively studied and its mechanism of action is relatively well understood. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide. One direction is to further explore its potential use as an analgesic and anticonvulsant agent. Another direction is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, there is a need to further explore the mechanism of action of this compound and to develop more effective synthesis methods.
Synthesemethoden
The synthesis method of 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves the reaction of 2,2-dimethylpropanamide with N-phenylpyrrolidine-2-carboxylic acid chloride. This reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively used in scientific research for its pharmacological properties. It has been studied for its potential use as an analgesic, anxiolytic, and anticonvulsant agent. It has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-13-9-5-4-8-12(13)14(19)18-10-6-7-11-18/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFKCRXFIXYGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-N-[2-(pyrrolidine-1-carbonyl)-phenyl]-propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5620881.png)

![9-(cyclopropylmethyl)-4-(1H-imidazol-1-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5620906.png)
![N,N-diethyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5620912.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5620923.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5620927.png)
![[1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5620937.png)
![5-[3-(2-methoxybenzyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5620945.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5620966.png)
![methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5620968.png)

![N-[4-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5620981.png)
![1-(cyclobutylcarbonyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5620987.png)
![3,5-dimethyl-7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5620989.png)